![molecular formula C8H10ClNO B1648174 2,3-Dihydro-1-benzofuran-5-amine hydrochloride CAS No. 1093403-66-7](/img/structure/B1648174.png)
2,3-Dihydro-1-benzofuran-5-amine hydrochloride
Overview
Description
2,3-Dihydro-1-benzofuran-5-amine hydrochloride is a chemical compound with the linear formula C11H15NO . It is also known as [(2,2-dimethyl-2,3-dihydro-1-benzofuran-5-yl)methyl]amine hydrochloride .
Synthesis Analysis
The synthesis of 2,3-dihydrobenzo[b][1,4]dioxin-5-amine hydrochloride involves several steps, including alkylation of phenolic hydroxyl group, azidation of carboxylic acid, Curtius rearrangement, hydrolysis, and salification . The overall yield of this process is 35% .Molecular Structure Analysis
The molecular structure of 2,3-Dihydro-1-benzofuran-5-amine hydrochloride can be found in various databases .Chemical Reactions Analysis
The synthesis of 2,3-dihydrobenzo[b][1,4]dioxin-5-amine hydrochloride involves several chemical reactions, including alkylation, azidation, Curtius rearrangement, hydrolysis, and salification .Physical And Chemical Properties Analysis
2,3-Dihydro-1-benzofuran-5-amine hydrochloride is a solid substance . It has a density of 1.2±0.1 g/cm3, a boiling point of 289.4±29.0 °C at 760 mmHg, and a flash point of 151.5±17.5 °C .Scientific Research Applications
Anti-Tumor Activity
Benzofuran compounds, including 2,3-Dihydro-1-benzofuran-5-amine hydrochloride, have shown strong biological activities such as anti-tumor . For example, some substituted benzofurans have demonstrated dramatic anticancer activities .
Antibacterial Activity
Benzofuran compounds have been found to possess antibacterial properties . This makes them potential candidates for the development of new antibacterial drugs .
Anti-Oxidative Activity
Benzofuran compounds also exhibit anti-oxidative activities . This property could be harnessed in the development of drugs for diseases caused by oxidative stress .
Anti-Viral Activity
Benzofuran compounds have shown anti-viral activities . For instance, a novel macrocyclic benzofuran compound has anti-hepatitis C virus activity and is expected to be an effective therapeutic drug for hepatitis C disease .
Fluorescent Probe for Metal Ions
2,3-Dihydro-1-benzofuran-5-amine hydrochloride has been used as a fluorescent probe for the determination of metal ions. This application is particularly useful in analytical chemistry.
Chiral Auxiliary in Asymmetric Synthesis
This compound has been used as a chiral auxiliary in asymmetric synthesis. This is a crucial application in the field of synthetic organic chemistry.
Ligand in Coordination Chemistry
2,3-Dihydro-1-benzofuran-5-amine hydrochloride has been used as a ligand in coordination chemistry. This application is important in the synthesis of complex molecules.
Anticancer Activity
Benzofuran derivatives have shown potential anticancer activity . Evaluating the chemical structure of these compounds will guide future medicinal chemists in designing new drugs for cancer therapy that might give excellent results in in vivo/in vitro applications .
Mechanism of Action
Target of Action
Benzofuran compounds, a class to which this compound belongs, have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Mode of Action
Benzofuran derivatives have been found to exhibit significant cell growth inhibitory effects in various types of cancer cells , suggesting that they may interact with cellular targets to inhibit cell proliferation.
Biochemical Pathways
Given the broad range of biological activities exhibited by benzofuran derivatives , it can be inferred that multiple biochemical pathways could be impacted, leading to downstream effects such as cell growth inhibition.
Pharmacokinetics
The compound’s molecular weight of 13517 suggests that it may have favorable absorption and distribution characteristics, as compounds with a molecular weight below 500 are generally well-absorbed and distributed in the body .
Result of Action
Benzofuran derivatives have been found to exhibit significant cell growth inhibitory effects in various types of cancer cells , suggesting that the compound may induce cell cycle arrest or apoptosis in cancer cells.
Safety and Hazards
properties
IUPAC Name |
2,3-dihydro-1-benzofuran-5-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO.ClH/c9-7-1-2-8-6(5-7)3-4-10-8;/h1-2,5H,3-4,9H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATQMKOMGSTWSLE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C1C=C(C=C2)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Dihydro-1-benzofuran-5-amine hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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